2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
CAS No.: 432012-07-2
Cat. No.: VC21495003
Molecular Formula: C17H16ClNO6S
Molecular Weight: 397.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 432012-07-2 |
|---|---|
| Molecular Formula | C17H16ClNO6S |
| Molecular Weight | 397.8g/mol |
| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate |
| Standard InChI | InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
| Standard InChI Key | JFLLANTTWIYCBL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate represents a structurally complex molecule characterized by multiple functional groups attached to a core phenyl ring system. The compound's detailed identification parameters are presented in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 432012-07-2 |
| Molecular Formula | C17H16ClNO6S |
| Molecular Weight | 397.8 g/mol |
| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate |
| Standard InChI | InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
| Standard InChIKey | JFLLANTTWIYCBL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
The structural configuration of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate features two primary aromatic rings connected through a sulfonate linker. The first ring contains chloro, ethoxy, and formyl substitutions, while the second ring carries an acetylamino group. This arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions.
The chlorine atom at position 2 of the phenyl ring introduces electronic and steric effects that influence the compound's reactivity and binding interactions. The ethoxy group at position 6 contributes to the molecule's solubility profile and potential hydrogen-bonding capabilities. The formyl group at position 4 represents a versatile functional group capable of participating in various chemical transformations, including oxidation, reduction, and condensation reactions .
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Chloro | 2-position | Nucleophilic aromatic substitution, metal-catalyzed coupling reactions |
| Ethoxy | 6-position | Ether cleavage, transesterification |
| Formyl | 4-position | Oxidation, reduction, aldol condensation, imine formation |
| Sulfonate | Linking group | Hydrolysis, transesterification |
| Acetylamino | Para position on second ring | Hydrolysis, transamidation |
The formyl group is particularly reactive, serving as a versatile handle for further chemical modifications. It can undergo oxidation to form carboxylic acid derivatives or reduction to yield corresponding alcohols. Additionally, it readily participates in condensation reactions with amines to form imines or with other carbonyl compounds in aldol-type reactions.
Biological Activities
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate exhibits potential biological activities that make it relevant for pharmaceutical research and development. The reported biological properties include antioxidant, anti-inflammatory, and antimicrobial activities.
Antioxidant Properties
The antioxidant capacity of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate may stem from its ability to participate in electron transfer reactions, neutralizing free radicals and reactive oxygen species. The phenolic core structure with electron-donating substituents can potentially stabilize free radicals through resonance effects, contributing to the compound's antioxidant activity.
Anti-inflammatory Activity
The compound's anti-inflammatory properties may involve multiple mechanisms, including modulation of inflammatory signaling pathways and inhibition of pro-inflammatory mediators. The presence of the acetylamino group, which shares structural similarity with acetaminophen (a known anti-inflammatory agent), may contribute to this activity profile.
Antimicrobial Activity
The potential antimicrobial activity of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate could involve disruption of bacterial cell wall synthesis or interference with microbial enzyme systems. The chloro and formyl substituents may enhance the molecule's ability to interact with bacterial targets, while the sulfonate linkage provides conformational flexibility that could facilitate binding to specific receptors or enzymes in microbial cells.
Structure-Activity Relationship
The biological activities of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate are likely influenced by specific structural features that determine its interactions with biological targets. Table 3 summarizes the potential contributions of each functional group to the compound's biological activity profile.
Table 3: Structure-Activity Relationship Analysis
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Chloro substituent | Enhances lipophilicity, influences electronic distribution, may contribute to antimicrobial activity |
| Ethoxy group | Modulates membrane permeability, serves as hydrogen bond acceptor, affects distribution in biological systems |
| Formyl group | Provides site for covalent bonding with nucleophilic amino acid residues in target proteins |
| Sulfonate linkage | Offers conformational flexibility, enables specific binding interactions |
| Acetylamino group | Functions as both hydrogen bond donor and acceptor, enhances target specificity |
The positioning of these functional groups around the core structure creates a unique three-dimensional arrangement that likely determines the compound's ability to interact with specific biological targets. Modifications to any of these groups could potentially alter the compound's activity profile, offering opportunities for structure-based optimization in drug discovery efforts.
Research Applications
Pharmaceutical Research
As a potential pharmaceutical intermediate, 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate offers several advantages:
-
Multiple reactive sites for chemical diversification
-
Potential biological activities that could be enhanced through structural modifications
-
Functional groups that enable targeted interactions with biological receptors
The compound can serve as a versatile scaffold for developing libraries of derivatives with optimized properties for specific therapeutic applications. The formyl group, in particular, provides a convenient handle for introducing additional structural diversity through condensation reactions.
Enzyme Modulation
Research indicates that 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate and related compounds may interact with specific enzymes, potentially modulating their activity. The unique arrangement of functional groups creates a molecular architecture capable of binding to enzyme active sites, possibly through a combination of hydrogen bonding, hydrophobic interactions, and covalent bond formation.
Molecular Probes
The structural features of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate make it potentially valuable as a molecular probe for investigating biological processes. The formyl group could be utilized for attaching fluorescent or affinity tags, enabling studies of protein-ligand interactions and cellular distribution patterns.
Analytical Methods
Various analytical techniques can be employed for the characterization and quantification of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate, including spectroscopic methods, chromatography, and mass spectrometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Proton NMR (¹H NMR) can confirm the presence of aromatic protons, formyl proton, ethoxy group, and acetylamino proton, while Carbon-13 NMR (¹³C NMR) can identify the characteristic carbon signals, including the formyl carbon (typically appearing at ~190 ppm), aromatic carbons, and carbons associated with the ethoxy and acetylamino groups .
Infrared (IR) spectroscopy can detect distinctive functional group absorptions, including the C=O stretching of the formyl group (~1700 cm⁻¹), the S=O stretching of the sulfonate group (~1350-1150 cm⁻¹), and the N-H stretching of the acetylamino group (~3300 cm⁻¹) .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) offers a reliable method for the separation, identification, and quantification of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate. Reverse-phase HPLC with UV detection at wavelengths corresponding to the aromatic and carbonyl absorption maxima would be particularly suitable .
Synthesis Matrix Approach for Research Development
The synthesis matrix approach provides a valuable framework for organizing research on 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate and related compounds. This methodology enables researchers to systematically categorize different aspects of investigation and identify knowledge gaps .
Application of Synthesis Matrix
By employing a synthesis matrix, researchers can organize information about 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate according to key parameters such as:
-
Structural variations and their impact on activity
-
Synthetic methodologies and optimization strategies
-
Biological activities across different model systems
-
Structure-activity relationships and molecular mechanisms
This approach facilitates the integration of data from multiple sources, enabling a more comprehensive understanding of the compound's properties and potential applications .
Future Research Directions
Several promising avenues for future research on 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate can be identified:
Structure Optimization
Systematic modification of the core structure could generate derivatives with enhanced biological activities or improved pharmaceutical properties. Potential structural modifications include:
-
Replacement of the chloro substituent with other halogens or functional groups
-
Variation of the ethoxy chain length or branching pattern
-
Modification of the acetylamino group to other amide derivatives
-
Introduction of additional substituents on either aromatic ring
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms underlying the biological activities of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate would provide valuable insights for targeted optimization. Such studies might employ:
-
Protein binding assays to identify specific molecular targets
-
Enzymatic inhibition studies to characterize interaction modes
-
Cellular assays to elucidate effects on signaling pathways
-
Computational modeling to predict binding interactions
Formulation Development
Research into appropriate formulation strategies for 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate could enhance its utility in various applications. These efforts might focus on improving solubility, stability, and bioavailability through techniques such as salt formation, co-crystal development, or incorporation into nanoparticle delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume